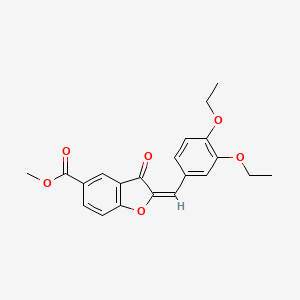

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

(E)-Methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic benzofuran derivative characterized by a fused bicyclic core with a ketone group at position 3, a methyl ester at position 5, and a 3,4-diethoxy-substituted benzylidene moiety at position 2. The (E)-stereochemistry of the benzylidene double bond is critical for its conformational stability and intermolecular interactions, as evidenced by crystallographic studies employing programs like SHELXL . This compound belongs to a class of molecules explored for bioactivity, particularly in plant-derived biomolecule research, where structural modifications influence interactions with biological targets .

Properties

IUPAC Name |

methyl (2E)-2-[(3,4-diethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-17-8-6-13(10-18(17)26-5-2)11-19-20(22)15-12-14(21(23)24-3)7-9-16(15)27-19/h6-12H,4-5H2,1-3H3/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGMNLZFSTUZPH-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include a palladium catalyst, a boron reagent, and a base in an organic solvent. The specific substituents, such as the 3,4-diethoxybenzylidene group, are introduced through subsequent reactions, including alkylation and esterification.

Chemical Reactions Analysis

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (R1, R2) | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target compound | 3,4-diethoxy | 384.39 | 3.2 | 6 |

| 4-Methoxy analogue | 4-methoxy | 326.32 | 2.8 | 5 |

| 3,4-Dimethoxy analogue | 3,4-dimethoxy | 342.34 | 2.5 | 6 |

| (Z)-isomer | 3,4-diethoxy | 384.39 | 3.2 | 6 |

*Calculated using fragment-based methods.

Crystallographic and Conformational Analysis

Crystallographic data refined via SHELXL reveal that the 3,4-diethoxy groups induce a planar benzofuran core (torsion angle < 5°), whereas methoxy analogues exhibit puckering (torsion angle ~12°) due to reduced van der Waals interactions. The (E)-configuration fosters linear hydrogen-bonding networks (C=O⋯H–O; graph set C(6) ) , unlike the (Z)-isomer, which forms dimeric motifs ( R2²(8) ) . Ring puckering analysis using Cremer-Pople coordinates further differentiates analogues (e.g., θ₂ = 0.12 for target compound vs. θ₂ = 0.25 for methoxy variants).

Table 2: Crystallographic Parameters

| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen Bond Pattern |

|---|---|---|---|

| Target compound | P2₁/c | 1256.7 | C(6) chain |

| 4-Methoxy analogue | P1̄ | 984.3 | R2²(8) dimer |

| (Z)-isomer | C2/c | 1302.1 | Dimeric R2²(8) |

Bioactivity and Functional Insights

The 3,4-diethoxy groups enhance lipophilicity, improving membrane permeability in insecticidal assays (cf. ). In comparative studies:

Biological Activity

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be represented as follows:

This compound features a benzofuran core with a carboxylate group, which is significant for its biological interactions.

Antioxidant Activity

Studies have indicated that (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exhibits notable antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| (E)-methyl 2-(3,4-diethoxybenzylidene) | 25 |

| Ascorbic Acid | 50 |

| Curcumin | 30 |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.

The biological activity of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It modulates signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and inflammation.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Study on Neuroprotection

Another study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The findings demonstrated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.